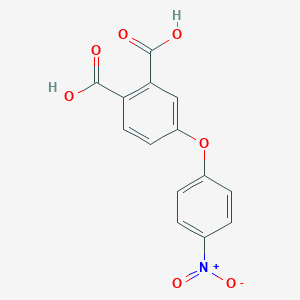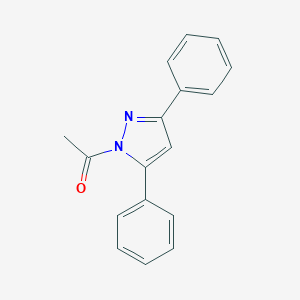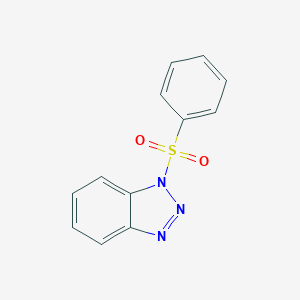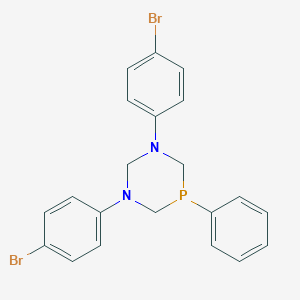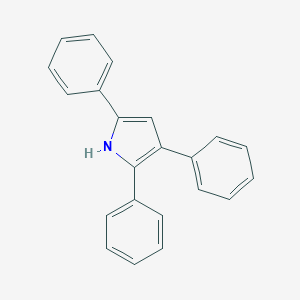
Acetic acid, ((4,6-dihydro-3-methyl-4-oxospiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, ((4,6-dihydro-3-methyl-4-oxospiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester is a chemical compound that has recently gained attention due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
作用機序
The mechanism of action of acetic acid, ((4,6-dihydro-3-methyl-4-oxospiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester is not fully understood. However, it has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels is thought to be responsible for the compound's potential use in the treatment of Alzheimer's disease. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
生化学的および生理学的効果
The biochemical and physiological effects of acetic acid, ((4,6-dihydro-3-methyl-4-oxospiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester have been extensively studied. This compound has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels is thought to be responsible for the compound's potential use in the treatment of Alzheimer's disease. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis.
実験室実験の利点と制限
The advantages of using acetic acid, ((4,6-dihydro-3-methyl-4-oxospiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester in lab experiments include its potential applications in the field of medicinal chemistry, particularly in the treatment of Alzheimer's disease and cancer. However, there are also limitations to using this compound in lab experiments. For example, the yield of this compound can vary depending on the synthesis method used, which can affect the reproducibility of experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments that target specific pathways.
将来の方向性
There are several future directions for the study of acetic acid, ((4,6-dihydro-3-methyl-4-oxospiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester. One potential direction is to further investigate its mechanism of action, particularly in the context of its potential use in the treatment of Alzheimer's disease and cancer. Another direction is to explore the synthesis of analogs of this compound, which could potentially exhibit improved potency and selectivity. Additionally, the use of this compound in combination with other drugs could be explored, as it has been shown to enhance the activity of certain anticancer drugs.
合成法
The synthesis of acetic acid, ((4,6-dihydro-3-methyl-4-oxospiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester can be achieved through various methods. One such method involves the reaction of 2-amino-4,6-dihydroxypyrimidine with 2-chloroethyl ethyl sulfide in the presence of triethylamine. Another method involves the reaction of 2-amino-4,6-dihydroxypyrimidine with ethyl 2-bromoacetate in the presence of potassium carbonate. The yield of this compound can vary depending on the synthesis method used.
科学的研究の応用
Acetic acid, ((4,6-dihydro-3-methyl-4-oxospiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is essential for cognitive function.
特性
CAS番号 |
172984-39-3 |
|---|---|
製品名 |
Acetic acid, ((4,6-dihydro-3-methyl-4-oxospiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester |
分子式 |
C22H26N2O3S |
分子量 |
398.5 g/mol |
IUPAC名 |
ethyl 2-(3-methyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanylacetate |
InChI |
InChI=1S/C22H26N2O3S/c1-3-27-17(25)14-28-21-23-19-16-10-6-5-9-15(16)13-22(11-7-4-8-12-22)18(19)20(26)24(21)2/h5-6,9-10H,3-4,7-8,11-14H2,1-2H3 |
InChIキー |
FQPHJCQYZPVDGH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1C)C3(CCCCC3)CC4=CC=CC=C42 |
正規SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1C)C3(CCCCC3)CC4=CC=CC=C42 |
その他のCAS番号 |
172984-39-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



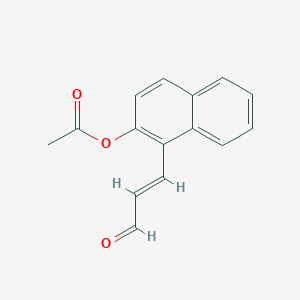
![1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B188363.png)
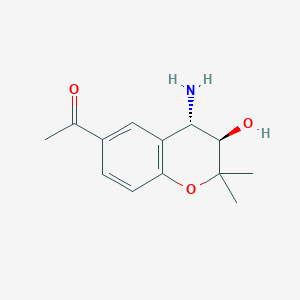
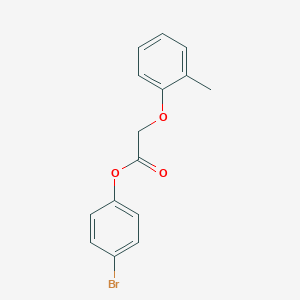

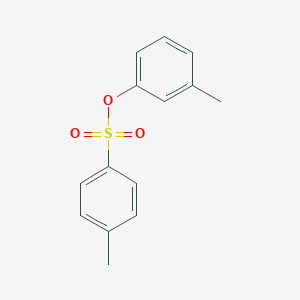
![3-Chloro-2-[(4-methylphenyl)thio]aniline](/img/structure/B188369.png)

